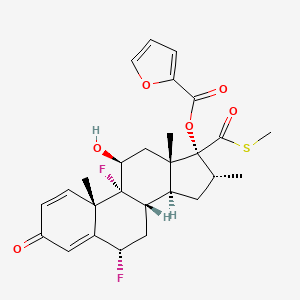
Dexamethasone 11,21-diacetate
Overview
Description
Dexamethasone 11,21-diacetate is a synthetic corticosteroid derivative of dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound is characterized by its molecular formula C26H33FO7 and a molecular weight of 476.53 g/mol . It is commonly used in research and pharmaceutical applications due to its efficacy in modulating immune responses and reducing inflammation.
Mechanism of Action
Target of Action
Dexamethasone 11,21-diacetate, also known as 6VQU5CHJ9B, is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors, which are found in almost all cells of the body . These receptors play a crucial role in regulating a wide array of physiological processes, including immune response and inflammation .
Mode of Action
This compound interacts with its targets by binding to the glucocorticoid receptors. This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like dexamethasone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been found to inhibit the initial production of interferon-γ (IFN-γ), while enhancing the proliferation and survival of natural killer (NK) cells stimulated with interleukin-2 (IL-2) + interleukin-12 (IL-12) . It also influences the glycolysis pathway, decreasing GLUT3 and increasing the PKM2 level .
Pharmacokinetics
Dexamethasone is metabolized primarily by CYP3A4 to 6α- and 6β-hydroxydexamethasone . It is also reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 . The activity of CYP3A could be induced by dexamethasone when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Result of Action
The molecular and cellular effects of dexamethasone’s action are diverse. It suppresses the initial production of IFN-γ, but enhances the proliferation and survival of NK cells stimulated with IL-2 + IL-12 . In the presence of these cytokines, dexamethasone also increases the percentage of NK cells that are CD16 + and DNAM1 bright, increases the level of expression of CD94 or NKG2A, and improves mitochondrial function of NK cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dexamethasone. For instance, the presence of certain cytokines can modulate the effects of dexamethasone on NK cells . Additionally, dexamethasone has been found in surface waters, raising concerns about its potential ecological effects . The drug’s occurrence, fate, and effects on organisms in natural and engineered systems are areas of ongoing research .
Biochemical Analysis
Biochemical Properties
Dexamethasone 11,21-diacetate interacts with various enzymes, proteins, and other biomolecules. It is known to regulate T cell survival, growth, and differentiation . It also inhibits the induction of nitric oxide synthase . The compound’s role in biochemical reactions is significant, as it influences various cellular and molecular processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been associated with decreased expression of genes associated with T cell activation, including TNFSFR4 and IL21R . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it affects the temporal progression of fibrinogen and C-reactive protein in survivors of critical COVID-19 illness . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High-dose systemic administration has been associated with adverse effects and increased mortality in patients with moderate to severe traumatic brain injury. On the other hand, low-dose systemic administration or local delivery has shown potential benefits in reducing secondary injury and improving functional recovery in animal models of mild traumatic brain injury .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been associated with multiple signaling pathways in mice kidney, such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . It also affects the metabolism of amino acid, pyrimidine, and nitrogen .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are also areas of active research. Understanding the subcellular localization of proteins from their amino acid sequences is an important field in bioinformatics . Specific information about the subcellular localization of this compound is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 11,21-diacetate typically involves the acetylation of dexamethasone. The process begins with dexamethasone, which undergoes a reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the selective acetylation at the 11 and 21 positions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone 11,21-diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to dexamethasone and acetic acid in the presence of water or aqueous solutions.
Oxidation: It can undergo oxidation reactions, particularly at the 11 and 21 positions, leading to the formation of corresponding ketones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids/bases are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Hydrolysis: Dexamethasone and acetic acid.
Oxidation: Oxidized derivatives of dexamethasone.
Reduction: Reduced derivatives with hydroxyl groups.
Scientific Research Applications
Dexamethasone 11,21-diacetate is widely used in various fields of scientific research:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of corticosteroids.
Biology: The compound is used to study the effects of glucocorticoids on cellular processes, including gene expression and signal transduction.
Medicine: It is utilized in preclinical studies to evaluate the efficacy and safety of new anti-inflammatory and immunosuppressive drugs.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound, known for its potent anti-inflammatory effects.
Dexamethasone 21-acetate: Another acetylated derivative with similar properties but different pharmacokinetics.
Betamethasone: A closely related corticosteroid with similar therapeutic uses
Uniqueness
Dexamethasone 11,21-diacetate is unique due to its dual acetylation, which enhances its stability and modifies its pharmacokinetic profile. This makes it particularly useful in research settings where prolonged activity and stability are desired .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14-,19+,20+,22+,23+,24+,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTECTIGXIMGLJQ-YIEQOVFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3949-26-6 | |
| Record name | Dexamethasone 11,21-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEXAMETHASONE 11,21-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VQU5CHJ9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


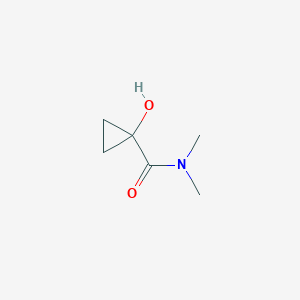
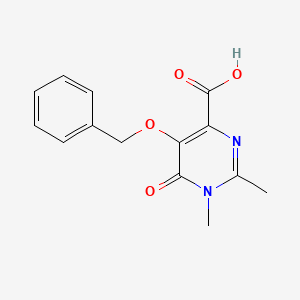
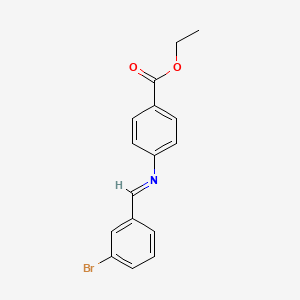


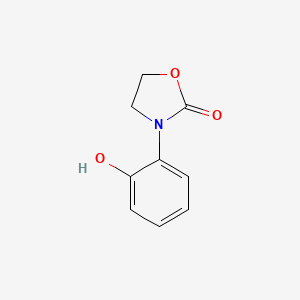

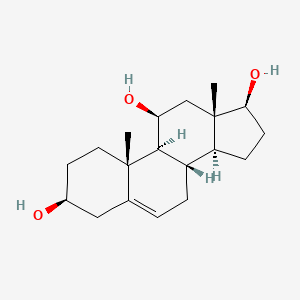

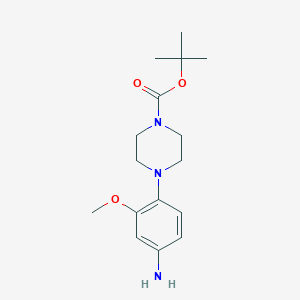

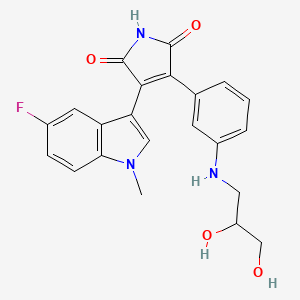
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)
